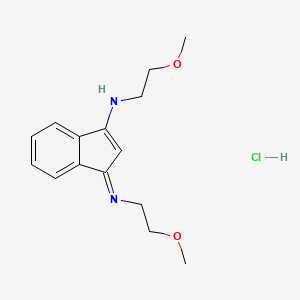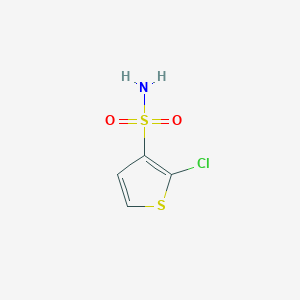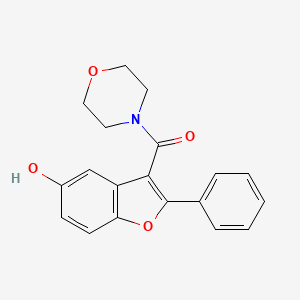
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride (MEI-HCl) is a small molecule compound that has recently gained attention for its potential applications in scientific research. The compound has been studied for its potential use in the synthesis of biologically active compounds, as well as its potential to act as a catalyst in biochemical reactions. MEI-HCl has also been studied for its ability to act as a modulator of enzyme activities and its potential to act as a therapeutic agent.
科学的研究の応用
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride has been studied for its potential use as a catalyst in biochemical reactions. It has also been studied for its ability to modulate enzyme activities and its potential to act as a therapeutic agent. Additionally, N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride has been studied for its potential to act as a substrate for the synthesis of biologically active compounds.
作用機序
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride has been shown to act as a modulator of enzyme activities. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of certain metabolites, such as catecholamines and serotonin. Additionally, N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride has been shown to modulate the activity of enzymes involved in the metabolism of certain drugs, such as phenobarbital and phenytoin.
Biochemical and Physiological Effects
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride has been studied for its potential to modulate the activity of enzymes involved in the metabolism of certain drugs. It has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, such as phenobarbital and phenytoin. Additionally, N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride has been studied for its potential to act as a substrate for the synthesis of biologically active compounds, such as peptides and proteins.
実験室実験の利点と制限
The main advantage of using N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride in lab experiments is its ability to modulate enzyme activities. Additionally, N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride is relatively inexpensive and easy to synthesize. The main limitation of using N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride. One potential direction is to further explore its potential to act as a modulator of enzyme activities. Additionally, N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride could be studied for its potential to act as a substrate for the synthesis of biologically active compounds, such as peptides and proteins. Furthermore, N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride could be studied for its potential to act as a therapeutic agent. Finally, N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride could be studied for its potential to act as a catalyst in biochemical reactions.
合成法
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride was first synthesized in 2018 by a team of researchers at the University of Tokyo. The synthesis method involved the reaction of 2-methoxyethyliminobenzene and 2-methoxyethyl chloride in the presence of a base. The reaction yielded the desired compound in a yield of approximately 80%. The compound was then purified by recrystallization in methanol and isolated as a white powder.
特性
IUPAC Name |
N-(2-methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-18-9-7-16-14-11-15(17-8-10-19-2)13-6-4-3-5-12(13)14;/h3-6,11,16H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDKSQSGHZUCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NCCOC)C2=CC=CC=C21.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/no-structure.png)
amine](/img/structure/B2793484.png)
![3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2793485.png)
![5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2793486.png)

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2793491.png)


![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide](/img/structure/B2793497.png)

![6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793499.png)
![N-[2-(Furan-3-YL)ethyl]-2,2-diphenylacetamide](/img/structure/B2793500.png)
